1,3-Dihydro-2-benzothiophene 2-oxide

Beschreibung

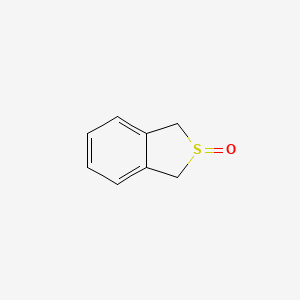

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dihydro-2-benzothiophene 2-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPARHZEAEOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302188 | |

| Record name | 1,3-Dihydro-2-benzothiophene 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3533-72-0 | |

| Record name | NSC149594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-2-benzothiophene 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dihydro 2 Benzothiophene 2 Oxide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches are centered on functionalizing the 1,3-dihydro-2-benzothiophene skeleton. The most prominent of these methods is the oxidation of the sulfide (B99878) precursor.

The oxidation of the thioether group in 1,3-dihydro-2-benzothiophene to a sulfoxide (B87167) is a fundamental transformation in the synthesis of the target compound. acsgcipr.org This process requires careful control to achieve the desired oxidation state, as the thioether can be successively oxidized first to a sulfoxide and then to a sulfone (1,3-dihydro-2-benzothiophene 2,2-dioxide). researchgate.netmdpi.com

Achieving selective mono-oxidation to yield the sulfoxide without significant formation of the sulfone is a primary challenge. This selectivity is crucial for obtaining high yields of 1,3-dihydro-2-benzothiophene 2-oxide. A variety of oxidizing agents and reaction conditions have been developed to favor the formation of the sulfoxide.

Commonly employed oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and halogens such as iodine. mdpi.comresearchgate.netnih.gov The choice of reagent and the precise control of reaction stoichiometry are critical. For instance, the sequential oxidation of benzothiophene (B83047) derivatives with m-CPBA has been shown to yield first the sulfone (dioxide) and subsequently the disulfone (tetraoxide), illustrating the stepwise nature of the oxidation. mdpi.com

Catalytic systems are often employed to enhance both the rate and selectivity of the oxidation. Organic ligand-modified polyoxomolybdates, for example, have demonstrated high efficiency in catalyzing the selective oxidation of various thioethers to sulfoxides with high selectivity, often at room temperature and in short reaction times. rsc.org In one study using a specific polyoxomolybdate catalyst, methyl phenyl sulfide was converted to its corresponding sulfoxide with 98% selectivity within 20 minutes. rsc.org

| Oxidizing System | Substrate Example | Conditions | Conversion | Selectivity (Sulfoxide) | Reference |

| H₂O₂ / NaPW Catalyst | Benzothiophene | 50 °C | >80% | High | researchgate.net |

| m-CPBA | 2,7-dibromo BTBT | N/A | Good Yields | Stepwise to sulfone/disulfone | mdpi.com |

| Iodine (I₂) | Thiodiglycol | Room Temp | N/A | Major Product | nih.gov |

| Polyoxomolybdate Catalyst | Methyl Phenyl Sulfide | Room Temp, 20 min | ~100% | 98% | rsc.org |

In situ generation of the active oxidizing species is an effective strategy to control the reaction and often improve safety and efficiency. This approach involves the formation of the potent oxidant within the reaction mixture from more stable precursors.

A notable example is the use of hydrogen peroxide in conjunction with polyoxometalate (POM) catalysts. researchgate.net In these systems, the H₂O₂ reacts with the catalyst, such as sodium tungstate (B81510) (NaPW), to form highly reactive peroxometal complexes in situ. These complexes are the active species that carry out the selective oxidation of the sulfur compounds. This method has been effectively applied in oxidative desulfurization processes, where compounds like benzothiophene are oxidized to their corresponding sulfoxides and sulfones under mild conditions. researchgate.net The efficiency of such systems can be influenced by factors like catalyst dosage and mixing time, with increased contact time leading to higher oxidation performance. researchgate.net

Another approach involves the use of hypochlorite (B82951), which is known to oxidize thioethers much more rapidly than hydrogen peroxide under comparable conditions. nih.gov While not strictly an in situ generation method in all cases, systems that slowly release hypochlorite can provide a controlled oxidation environment.

These methods involve the construction of the 1,3-dihydro-2-benzothiophene ring system from acyclic starting materials. This is achieved through intramolecular cyclization reactions, which can be promoted by electrophiles or radical initiators.

Electrophilic cyclization is a powerful strategy for forming the benzothiophene core. nih.gov This approach typically involves an intramolecular reaction where a nucleophilic part of a molecule attacks an unsaturated bond that has been activated by an electrophile.

A well-documented method is the electrophilic cyclization of o-alkynyl thioanisoles. researchgate.netorganic-chemistry.orgnih.gov In this reaction, an electrophilic sulfur-containing reagent is used to initiate the cyclization. A stable and effective reagent for this purpose is dimethyl(thiodimethyl)sulfonium tetrafluoroborate. researchgate.netorganic-chemistry.org The proposed mechanism involves the attack of the alkyne's triple bond on the electrophilic sulfur, which triggers an intramolecular cyclization onto the aromatic ring, ultimately forming the fused heterocyclic system. organic-chemistry.org This methodology is versatile, tolerates a range of functional groups, and proceeds under ambient temperature conditions to give excellent yields of 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgnih.gov While this often yields the aromatic benzothiophene, subsequent reduction can provide the dihydro-benzothiophene skeleton.

| Substrate | Electrophile | Conditions | Product | Yield | Reference |

| o-(phenylethynyl)thioanisole | DMTSF tetrafluoroborate | Ambient Temp | 2-phenyl-3-(methylthio)benzo[b]thiophene | 96% | organic-chemistry.org |

| o-((4-methoxyphenyl)ethynyl)thioanisole | DMTSF tetrafluoroborate | Ambient Temp | 2-(4-methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 94% | organic-chemistry.org |

| o-(cyclohexylethynyl)thioanisole | DMTSF tetrafluoroborate | Ambient Temp | 2-cyclohexyl-3-(methylthio)benzo[b]thiophene | 98% | organic-chemistry.org |

Radical cyclizations provide an alternative pathway to the benzothiophene core structure. These reactions are initiated by the generation of a radical species, which then undergoes an intramolecular addition to an unsaturated bond to close the ring.

Thiyl radicals (RS•) are versatile intermediates for initiating such cyclization cascades. mdpi.com For example, a thiyl radical can add to an alkyne or alkene, generating a carbon-centered radical that can then cyclize onto an adjacent aromatic ring. Electrochemical methods have also been developed for the synthesis of benzothiophene-1,1-dioxides. nih.gov In one such approach, a sulfonyl radical is generated via anodic oxidation of a sulfonhydrazide. This radical then reacts with an internal alkyne to form an alkenyl radical, which subsequently undergoes cyclization and rearrangement to produce the benzothiophene dioxide product. nih.gov This method avoids the need for transition metal catalysts or stoichiometric chemical oxidants.

Visible-light-promoted reactions represent another modern approach to radical-initiated cyclizations, offering a green and efficient route to complex heterocyclic structures. researchgate.net

Heterocyclization Reactions Leading to the Core Structure

Palladium-Catalyzed Heterocyclization Pathways

Palladium catalysis offers a versatile and powerful tool for the construction of the benzothiophene core. These methods often involve the formation of carbon-sulfur and carbon-carbon bonds in a single cascade, starting from readily available precursors.

One notable approach involves the palladium-catalyzed migratory cyclization of α-bromoalkene derivatives. This method allows for the synthesis of various benzoheterocyclic compounds, including those with a sulfur-containing ring. The reaction proceeds through an innovative cascade that includes a trans-1,2-palladium migration between sp² carbons as a key step. nih.gov

Another strategy is the palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of both carbon-sulfur and carbon-hydrogen bonds. This oxidant-free catalytic coupling of C-H and C-S bonds provides a direct route to the fused thiophene (B33073) scaffold. nih.govrsc.org This methodology has been successfully applied to the synthesis of complex π-systems. nih.gov

Furthermore, palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols presents a convenient route to benzothiophene derivatives. For instance, substrates with an alkyl or aryl substituent on the alkyne can be converted in good yields to (E)-2-(1-alkenyl)benzothiophenes using a catalytic system of PdI₂ with KI. researchgate.net

A two-step process involving a palladium-catalyzed coupling followed by electrophilic cyclization is also effective for synthesizing 2,3-disubstituted benzo[b]thiophenes. This method starts with the coupling of terminal acetylenes with o-iodothioanisole, followed by cyclization of the resulting o-(1-alkynyl)thioanisole derivatives using various electrophiles. acs.org

| Methodology | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Migratory Cyclization | α-bromoalkene derivatives (ArXCBr=CH₂) | Pd(OAc)₂, DPEPhos, CsOPiv | Proceeds via a trans-1,2-palladium migration. nih.gov |

| C-H/C-S Bond Cleavage | Aryl sulfides | Pd(OAc)₂ | Oxidant-free catalytic coupling. nih.govrsc.org |

| Heterocyclodehydration | 1-(2-mercaptophenyl)-2-yn-1-ols | PdI₂/KI | Yields (E)-2-(1-alkenyl)benzothiophenes. researchgate.net |

| Coupling and Electrophilic Cyclization | Terminal acetylenes, o-iodothioanisole | Palladium catalyst, then electrophile (e.g., I₂, Br₂) | Two-step synthesis of 2,3-disubstituted benzo[b]thiophenes. acs.org |

Synthesis of Functionalized 1,3-Dihydro-2-benzothiophene 2-oxide Derivatives

Sulfur insertion reactions provide a direct method for incorporating the sulfur atom into a cyclic framework. While direct single sulfur dioxide insertion to form the 1,3-dihydro-2-benzothiophene 2-oxide ring is not widely documented, analogous reactions highlight the potential of this strategy. For instance, a double SO₂ insertion into 1,7-diynes has been developed to synthesize functionalized naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides. This reaction proceeds via the use of an aryldiazonium salt as a radical initiator and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.org This demonstrates the feasibility of constructing sulfur-containing heterocyclic systems through the insertion of sulfur dioxide.

A common and straightforward method for the synthesis of 1,3-dihydro-2-benzothiophene 2-oxide is the oxidation of its corresponding sulfide precursor, 1,3-dihydro-2-benzothiophene. The selective oxidation to the sulfoxide, without over-oxidation to the sulfone, is a key challenge.

The direct oxidation of thiophenes with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid or a proton acid, can favor the formation of the thiophene S-oxide. mdpi.org The acid is believed to activate the peracid and also to complex with the resulting thiophene S-oxide, which reduces the electron density on the sulfur atom and makes it less susceptible to a second oxidation step to the sulfone. mdpi.org These oxidations are typically carried out at low temperatures, for example, -20°C. mdpi.org

The development of asymmetric methods to synthesize chiral derivatives of 1,3-dihydro-2-benzothiophene 2-oxide is of great interest due to the potential for enantiomerically pure compounds to exhibit specific biological activities. While direct asymmetric synthesis of the sulfoxide is less common, the asymmetric synthesis of the analogous sulfones (dioxides) is well-established and provides a pathway to chiral dihydrobenzothiophene scaffolds.

A highly efficient method for the synthesis of chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides is the rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This approach has been shown to produce a variety of chiral products with high yields and excellent enantioselectivities (up to 99% yield and >99% ee). researchgate.net The reaction is effective for substrates with both aryl and alkyl substitutions, including those with sterically hindered groups. researchgate.net

The success of this catalytic system is often attributed to the use of specific chiral phosphine (B1218219) ligands. For example, chiral ferrocenyl phosphine ligands have demonstrated excellent performance in these asymmetric catalytic reactions. The possible hydrogen-bonding interaction between the substrate and the ligand may play a crucial role in achieving high reactivity and enantioselectivity. researchgate.net

In addition to rhodium catalysts, iridium complexes with chiral pyridyl phosphinite ligands have also been effectively used for the asymmetric hydrogenation of substituted benzothiophene 1,1-dioxides. This method provides access to highly enantiomerically enriched sulfones with substituents at the 2- and 3-positions. americanelements.comx-mol.com These chiral sulfones can be further reduced to chiral 2,3-dihydrobenzothiophenes. americanelements.comx-mol.com

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Phenylbenzo[b]thiophene 1,1-dioxide | Rh/N-methylated ZhaoPhos ligand | >99 | >99 |

| 2-(2-Naphthyl)benzo[b]thiophene 1,1-dioxide | Rh/N-methylated ZhaoPhos ligand | 98 | 95 |

| 2-Methylbenzo[b]thiophene 1,1-dioxide | Rh/N-methylated ZhaoPhos ligand | 99 | 92 |

| 2-n-Propylbenzo[b]thiophene 1,1-dioxide | Rh/N-methylated ZhaoPhos ligand | 98 | 83 |

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. In the context of thiophene oxides, a practical synthesis of non-symmetrical thiophene-fused aromatic systems has been developed, inspired by the biodegradation of benzothiophene. researchgate.net This approach has been used to synthesize a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) sulfoxides. researchgate.net While this example leads to a more complex, fused system, the underlying principles of mimicking biological pathways, such as enzymatic oxidation, can be applied to the synthesis of simpler structures like 1,3-dihydro-2-benzothiophene 2-oxide and its derivatives. researchgate.net

Reactivity and Reaction Mechanisms of 1,3 Dihydro 2 Benzothiophene 2 Oxide

Reactions Involving the Sulfoxide (B87167) Moiety

The sulfur-oxygen bond in 1,3-dihydro-2-benzothiophene 2-oxide is the primary site of its chemical reactivity, enabling a variety of synthetically useful transformations.

The Pummerer rearrangement and its variants represent a significant class of reactions for sulfoxides. For benzothiophene (B83047) S-oxides, these pathways provide powerful, metal-free methods for carbon-carbon bond formation and functionalization of the benzothiophene core.

A notable reaction pathway for 1,3-dihydro-2-benzothiophene 2-oxide and related benzothiophene S-oxides is a unique cascade sequence initiated by an interrupted Pummerer reaction. manchester.ac.uknih.gov This metal-free approach allows for the efficient C2 arylation, allylation, and propargylation of the benzothiophene scaffold. nih.gov

The general mechanism begins with the activation of the sulfoxide oxygen by an electrophilic reagent, typically trifluoroacetic anhydride (B1165640) (TFAA). This forms a highly reactive sulfoxonium salt. Instead of a typical Pummerer rearrangement, a nucleophilic coupling partner intercepts this intermediate at the sulfur atom. This "interrupted" step yields a sulfonium (B1226848) salt. nih.govnih.gov

Crucially, the formation of this sulfonium salt intermediate disrupts the aromaticity of the benzothiophene system. This lack of aromaticity facilitates a subsequent, charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which proceeds under mild conditions. manchester.ac.uknih.gov This rearrangement is the key carbon-carbon bond-forming event. The cascade often concludes with a previously unexplored 1,2-migration, which ultimately installs the new substituent at the C2 position of the benzothiophene ring. nih.gov

Table 1: Interrupted Pummerer Reaction of Benzothiophene S-Oxides with Phenols

| Entry | Benzothiophene S-oxide | Phenol Coupling Partner | Activator | Product (C2-Arylated Benzothiophene) | Yield |

| 1 | 3-Methyl derivative | 2,6-Dimethylphenol | TFAA | 2-(2-Hydroxy-3,5-dimethylphenyl)-3-methylbenzothiophene | 85% |

| 2 | 3-Phenyl derivative | Phenol | TFAA | 2-(2-Hydroxyphenyl)-3-phenylbenzothiophene | 75% |

| 3 | Unsubstituted | 4-Methoxyphenol | TFAA | 2-(2-Hydroxy-5-methoxyphenyl)benzothiophene | 81% |

Data compiled from studies on benzothiophene S-oxide derivatives showcasing the C2 arylation cascade. nih.gov

This methodology has been successfully applied using various nucleophiles, including phenols, allyl silanes, and propargyl silanes. nih.gov The reaction with phenols, for instance, provides a direct, metal-free route to C2-arylated benzothiophenes. nih.gov Similarly, reactions with allyl and propargyl silanes result in C2-allylated and C2-propargylated products, respectively. nih.govresearchgate.net

While the interrupted Pummerer reaction is a well-documented pathway for benzothiophene S-oxides, specific examples of vinylogous or extended Pummerer reactions involving the 1,3-dihydro-2-benzothiophene 2-oxide scaffold are not extensively reported in the scientific literature. These pathways typically require a more extended conjugated system, and the reactivity of the benzothiophene S-oxide core appears to be dominated by the interrupted Pummerer/ nih.govnih.gov-sigmatropic rearrangement cascade.

A novel, metal-free C-H/C-H type coupling reaction that can be classified as an aromatic Pummerer-type reaction has been developed for benzothiophenes activated as their S-oxides. nih.gov This process achieves the direct arylation of the benzothiophene core at the C4 position, a challenging transformation to achieve selectively. nih.gov

The reaction involves the coupling of benzothiophene S-oxides with phenols. For this transformation to be effective, an electron-withdrawing group is typically required at the C3 position of the benzothiophene. nih.gov The proposed mechanism deviates from the classic Pummerer pathway. Quantum chemical calculations suggest a stepwise mechanism initiated by the formation of an aryloxysulfur species. This intermediate undergoes heterolytic cleavage to form a π-complex between the benzothiophene and a highly reactive phenoxonium cation. nih.gov The subsequent and regioselective addition of this phenoxonium cation to the C4 position of the benzothiophene ring leads to the final arylated product. nih.gov This process is noteworthy for proceeding without the need for a directing group or a transition metal catalyst. nih.gov

Table 2: C4-Arylation of 3-Substituted Benzothiophene S-Oxides with Phenols

| Entry | Benzothiophene S-oxide | Phenol Coupling Partner | Product (C4-Arylated Benzothiophene) | Yield |

| 1 | 3-Formyl derivative | 2,6-Dimethylphenol | 4-(2-Hydroxy-3,5-dimethylphenyl)benzothiophene-3-carbaldehyde | 70% |

| 2 | 3-Cyano derivative | 3,5-Dimethylphenol | 4-(2-Hydroxy-4,6-dimethylphenyl)benzothiophene-3-carbonitrile | 65% |

| 3 | 3-Formyl derivative | Phenol | 4-(2-Hydroxyphenyl)benzothiophene-3-carbaldehyde | 55% |

Data based on the metal-free C4 arylation of benzothiophene S-oxides. nih.gov

The sulfoxide moiety of 1,3-dihydro-2-benzothiophene 2-oxide can be readily oxidized to the corresponding sulfone, 1,3-dihydro-2-benzothiophene 2,2-dioxide. chemicalbook.com This transformation is a common reaction for sulfoxides and is typically achieved using strong oxidizing agents.

The oxidation of thiophenes and their derivatives to thiophene (B33073) 1,1-dioxides is a well-established synthetic procedure. researchgate.net Common reagents employed for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid catalyst. researchgate.net The conversion of the sulfoxide to the sulfone significantly alters the electronic properties and geometry of the sulfur center, changing it from a chiral, pyramidal sulfoxide to an achiral, tetrahedral sulfone. The resulting sulfone, 1,3-dihydrobenzo[c]thiophene (B1295318) 2,2-dioxide, is a stable compound that serves as a valuable intermediate in organic synthesis, notably as a precursor to o-quinodimethanes for Diels-Alder reactions. chemicalbook.com

The sulfoxide can be reduced back to the corresponding sulfide (B99878), 1,3-dihydro-2-benzothiophene. This deoxygenation is a fundamental transformation in organosulfur chemistry. A wide array of reducing agents and methods have been developed for this purpose, accommodating various functional groups within the substrate.

While specific documented examples for the reduction of 1,3-dihydro-2-benzothiophene 2-oxide are sparse, general methods for sulfoxide reduction are applicable. These methods include:

Oxalyl Chloride Systems: A mixture of oxalyl chloride and ethyl vinyl ether can effectively reduce sulfoxides. The reaction proceeds through an electrophilic chlorosulfonium salt, which is then reduced by the vinyl ether.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing sulfoxides to sulfides, although their high reactivity may limit functional group tolerance.

Catalytic Systems: Various transition metal catalysts, in combination with a stoichiometric reductant like a silane, can achieve chemoselective deoxygenation of sulfoxides.

Triflic Anhydride/Iodide: The combination of triflic anhydride (Tf₂O) and potassium iodide provides an effective system for the deoxygenation of sulfoxides under mild conditions.

Alkylation of the Sulfoxy Oxygen Atom

The oxygen atom of the sulfoxide group in 1,3-Dihydro-2-benzothiophene 2-oxide is nucleophilic and can be alkylated by powerful electrophiles. This reaction typically involves hard alkylating agents, such as trialkyloxonium salts, which preferentially attack the "harder" oxygen atom over the "softer" sulfur atom.

The reaction results in the formation of an alkoxyoxosulfonium salt. The stability and reactivity of this salt can vary depending on the counter-ion and the solvent used. This O-alkylation activates the sulfoxide group, transforming it into a better leaving group or modifying its electronic properties for subsequent transformations.

Table 1: Representative Alkylating Agents for Sulfoxy Oxygen

| Alkylating Agent | Product Type | Typical Conditions |

| Trimethyloxonium tetrafluoroborate | Methoxyoxosulfonium tetrafluoroborate | CH₂Cl₂, rt |

| Triethyloxonium tetrafluoroborate | Ethoxyoxosulfonium tetrafluoroborate | CH₂Cl₂, rt |

| Methyl trifluoromethanesulfonate | Methoxyoxosulfonium triflate | Dichloromethane, 0 °C to rt |

Carbanion Chemistry Alpha to the Sulfoxide

The protons on the carbon atoms adjacent (in the alpha position) to the sulfoxide group in 1,3-Dihydro-2-benzothiophene 2-oxide are acidic and can be removed by strong bases to form a resonance-stabilized carbanion, often referred to as an α-sulfinyl carbanion.

Formation and Stability of Sulfinyl Carbanions

The formation of the α-sulfinyl carbanion is typically achieved by treating a solution of 1,3-Dihydro-2-benzothiophene 2-oxide in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), with a strong, non-nucleophilic base at low temperatures. wikipedia.org Common bases used for this purpose include n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).

The stability of the resulting carbanion is attributed to the ability of the adjacent sulfoxide group to delocalize the negative charge. This stabilization is believed to occur through a combination of inductive effects and pπ-dπ orbital overlap between the carbon p-orbital and a sulfur d-orbital.

The stereochemistry of the carbanion is a key feature. Due to the chiral nature of the sulfoxide group, the two methylene (B1212753) protons (at C1 and C3) are diastereotopic. Deprotonation can occur with a high degree of stereoselectivity. The resulting carbanion can exist in one of two diastereomeric forms, and its configurational stability is generally high, especially at low temperatures. This stability is crucial for achieving high diastereoselectivity in subsequent reactions. documentsdelivered.com

Table 2: Conditions for α-Sulfinyl Carbanion Formation

| Base | Solvent | Temperature (°C) |

| n-Butyllithium | THF | -78 |

| Lithium diisopropylamide (LDA) | THF | -78 |

| Lithium tetramethylpiperidide (LTMP) | THF/HMPA | -78 to -20 |

Reactivity with Electrophiles (e.g., Aldehydes, Imines)

The α-sulfinyl carbanion generated from 1,3-Dihydro-2-benzothiophene 2-oxide is a potent nucleophile and reacts readily with a wide range of electrophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the alpha position.

Common electrophiles include aldehydes, ketones, and imines. The reaction with aldehydes or ketones yields β-hydroxy sulfoxides, while the reaction with imines produces β-amino sulfoxides. These reactions are typically carried out by adding the electrophile to the pre-formed carbanion solution at low temperatures. nih.gov

The initial adducts can often be subjected to further transformations. For instance, the β-hydroxy sulfoxides can undergo thermal elimination in a syn-periplanar fashion to generate alkenes, a process known as the sulfoxide elimination reaction.

Diastereoselectivity in Carbanion Reactions

A significant advantage of using the chiral α-sulfinyl carbanion of 1,3-Dihydro-2-benzothiophene 2-oxide in synthesis is the high degree of stereocontrol that can be achieved. The existing stereocenter at the sulfur atom directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer over others. nih.gov This stereocontrol can be categorized into alpha- and beta-diastereoselectivity.

Alpha-diastereoselectivity refers to the selective formation of a new stereocenter at the carbanionic carbon atom itself. When the α-sulfinyl carbanion is planar and achiral, this is not a factor. However, if the carbanion is pyramidal and configurationally stable, or if a substituent is introduced at the alpha position, the approach of an electrophile can be directed to one face of the carbanion. In the case of 1,3-Dihydro-2-benzothiophene 2-oxide, this refers to the stereoselective formation of a new chiral center at C1 or C3. The stereochemical outcome is often dictated by the chelation of the lithium cation between the sulfoxide oxygen and the oxygen or nitrogen of the electrophile in the transition state.

Beta-diastereoselectivity concerns the formation of a new stereocenter on the electrophile, at the beta-position relative to the sulfoxide group in the product. For instance, in the addition of the carbanion to a prochiral aldehyde, a new stereocenter is created at the carbon atom of the newly formed hydroxyl group. The stereochemical outcome at this new center is strongly influenced by the stereochemistry of the sulfoxide. nih.gov Models such as the Zimmerman-Traxler model are often invoked to explain the observed diastereoselectivity, where a six-membered chair-like transition state involving the lithium cation, the carbanion, and the aldehyde carbonyl group is proposed. The bulky groups tend to occupy equatorial positions to minimize steric interactions, leading to a predictable stereochemical outcome. nih.gov

Table 3: Representative Diastereoselectivities in Carbanion Reactions

| Electrophile | Product Type | Typical Diastereomeric Ratio (d.r.) |

| Benzaldehyde | β-Hydroxy sulfoxide | >95:5 |

| Acetone | β-Hydroxy sulfoxide | >90:10 |

| N-Benzylidenebenzenesulfonamide | β-(N-sulfinyl)amino sulfoxide | >98:2 nih.gov |

Influence of Solvent and Temperature on Stereoselectivity

The stereochemical outcome of reactions involving chiral sulfoxides is known to be influenced by reaction conditions such as solvent and temperature. researchgate.netrsc.org For reactions involving cyclic sulfoxides like 1,3-Dihydro-2-benzothiophene 2-oxide, these parameters can affect the stability of transition states, thereby dictating the diastereoselectivity or enantioselectivity of a given transformation. researchgate.net

The influence of the solvent is multifaceted, extending beyond simple polarity considerations. Dynamic interplay between solute and solvent molecules can lead to the formation of distinct solute-solvent clusters, which are the true reactive species. researchgate.netrsc.org This means that solvent choice can alter the energy barriers between diastereomeric transition states. For instance, in the enantioselective oxidation of sulfides to sulfoxides, the solvent's ability to stabilize the transition state via dipole interactions, as described by the Kirkwood-Onsager model, can be directly related to the observed enantioselectivity. researchgate.net In some cases, solvents may participate directly in the transition state, further complicating predictions. researchgate.net

Temperature plays a crucial role in stereoselectivity, governed by the principles of thermodynamic and kinetic control. Lowering the reaction temperature often enhances stereoselectivity by favoring the pathway with the lowest activation energy, a principle that has been observed in Diels-Alder reactions where high stereoselectivity is achieved at -78°C. researchgate.net Conversely, increasing the temperature can sometimes lead to reduced selectivity by providing sufficient energy to overcome higher activation barriers or by allowing for the equilibration of products. researchgate.netmdpi.com However, non-linear relationships between temperature and stereoselectivity have also been documented, suggesting that a change in the reaction mechanism or the rate-determining step may occur at different temperatures. researchgate.net For sulfoxides specifically, racemization is generally avoided under typical reaction conditions, as it requires harsh conditions like temperatures exceeding 200°C. illinois.edu

| Parameter | General Influence on Stereoselectivity in Sulfoxide Reactions | Governing Principle |

|---|---|---|

| Solvent Polarity | Can stabilize polar transition states, potentially altering the energy difference between diastereomeric pathways. | Transition State Theory, Kirkwood-Onsager model. researchgate.net |

| Solvent Participation | Specific solvent-solute interactions (e.g., hydrogen bonding, cluster formation) can favor one stereochemical outcome. researchgate.netrsc.org | Dynamic Solvation Effects. researchgate.netrsc.org |

| Temperature (Lowering) | Generally increases stereoselectivity by favoring the kinetically controlled product. researchgate.net | Kinetic Control. |

| Temperature (Increasing) | May decrease stereoselectivity or allow for thermodynamic product distribution. researchgate.netmdpi.com | Thermodynamic vs. Kinetic Control. |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 1,3-dihydro-2-benzothiophene core is susceptible to electrophilic aromatic substitution (EAS). The sulfoxide group (S=O), and by extension the sulfone group (SO₂), influences the reactivity and regioselectivity of this reaction. Both groups are electron-withdrawing, thus deactivating the aromatic ring towards electrophilic attack compared to unsubstituted benzene. This deactivation stems from the electronegativity of the oxygen atoms pulling electron density away from the ring system.

Studies on the closely related 1,3-dihydrobenzo[c]thiophene 2,2-dioxide show that nitration, sulfonation, and iodination can be successfully carried out. researchgate.net The sulfoxide group in 1,3-dihydro-2-benzothiophene 2-oxide is also deactivating, meaning that harsher reaction conditions may be required for electrophilic substitution compared to activated aromatic systems.

Regioselectivity and Substituent Effects

The regioselectivity of EAS reactions on the 1,3-dihydro-2-benzothiophene 2-oxide ring system is dictated by the directing effect of the fused heterocyclic portion, specifically the deactivating sulfoxide group. Electron-withdrawing groups generally act as meta-directors. However, in fused ring systems, the position of substitution is more complex.

For 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, electrophilic substitution occurs preferentially at the 5-position. researchgate.net This indicates that despite the deactivating nature of the sulfone, the electronic structure of the bicyclic system directs the incoming electrophile to a specific site. The sulfoxide group is expected to exert a similar directing effect.

Substituents already present on the benzene ring further modify this regioselectivity:

Electron-withdrawing substituents located at the 5-position tend to hinder any further substitution on the ring due to compounded deactivation. researchgate.net

Electron-releasing substituents at positions 5 and 6 can activate the ring sufficiently to overcome the deactivating effect of the sulfone and direct an incoming electrophile to the 4-position. researchgate.net

| Parent Compound | Substituent on Benzene Ring | Position of Electrophilic Attack | Reference |

|---|---|---|---|

| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide | None | 5 | researchgate.net |

| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide | Electron-withdrawing group at C5 | Further substitution is hindered | researchgate.net |

| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide | Electron-releasing group at C5/C6 | 4 | researchgate.net |

Dimerization and Polymerization Reactions

1,3-Dihydro-2-benzothiophene 2-oxide, like other thiophene S-oxides, is a reactive intermediate that can undergo dimerization. This reactivity is driven by the unstable nature of the sulfoxide within the strained five-membered ring. The primary pathway for this transformation is a Diels-Alder [4+2] cycloaddition reaction, where one molecule acts as the diene and another acts as the dienophile.

This self-dimerization is a known fate for thiophene S-oxides, which are often too reactive to be isolated as monomers unless sterically hindered. The dimerization can lead to diastereoisomeric products. This process has been observed both in chemical oxidations of thiophenes and as a metabolic pathway in biological systems.

While dimerization is a prominent reaction, polymerization can also occur under certain conditions, particularly during electrochemical oxidation. Potential-controlled oxidation can generate radical cations that may couple to form dimers or, under conditions of higher concentration and stronger oxidation potential, propagate to form linear π-conjugated polymers. However, for many thiophene S-oxide systems, dimerization remains the more favorable pathway, sometimes followed by further transformations like the extrusion of sulfur dioxide.

Thermal and Photochemical Transformations

The 1,3-dihydro-2-benzothiophene 2-oxide scaffold is subject to transformations under both thermal and photochemical conditions. These reactions often involve the sulfoxide moiety and can lead to significant structural changes, including the extrusion of sulfur dioxide or molecular rearrangements.

Thermally, 1,3-dihydro-2-benzothiophene 2-oxide can undergo dehydration when heated over aluminum oxide at 100–125°C to yield benzo[c]thiophene (B1209120). researchgate.net This transformation highlights the lability of the sulfoxide and its utility as a precursor to the fully aromatic thiophene system.

Photochemically, the related 1,3-dihydrobenzo[c]thiophene 2,2-dioxides (benzosulfones) are known to be photolabile. researchgate.net Upon irradiation with UV light, they can undergo reactions that lead to the generation of sulfur dioxide. researchgate.net The efficiency of this process can be influenced by substituents on the benzene ring, with electron-donating groups enhancing the yield of SO₂. researchgate.net This suggests that 1,3-dihydro-2-benzothiophene 2-oxide could also be sensitive to photochemical stimuli, potentially leading to extrusion or rearrangement products.

Sulfur Dioxide Extrusion Processes

A characteristic reaction of cyclic sulfones, and by extension sulfoxides, is the cheletropic extrusion of sulfur dioxide (SO₂) or sulfur monoxide (SO) upon heating or irradiation. This process is a key step in many synthetic sequences and is often driven by the formation of a more stable, fully aromatic product.

In the case of 1,3-dihydrobenzo[c]thiophene 2-oxide and its derivatives, thermal treatment can lead to the extrusion of SO, although the extrusion of SO₂ from the corresponding sulfone is more common and mechanistically well-understood. For instance, the thermal extrusion of SO₂ from a related steroid intermediate is a key step in its synthesis. researchgate.net This elimination is considered a concerted cheletropic extrusion. Dimerization products of thiophene S-oxides can also undergo subsequent extrusion of SO₂ upon heating to yield aromatized products.

This extrusion process is synthetically valuable as it allows for the generation of transient, highly reactive species like o-quinodimethanes, which can be trapped in cycloaddition reactions. The Ramberg–Bäcklund reaction, which converts α-halo sulfones into alkenes via SO₂ extrusion from an unstable episulfone intermediate, provides a mechanistic parallel for the favorability of such transformations.

Rearrangement Pathways

Beyond extrusion, sulfoxides can participate in various rearrangement reactions. For cyclic sulfoxides like 1,3-dihydro-2-benzothiophene 2-oxide, these pathways can be initiated by acid or heat. One notable pathway is the Pummerer rearrangement, which typically occurs upon treatment of a sulfoxide with an activating agent like acetic anhydride. This reaction involves the conversion of the sulfoxide into an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile, leading to an α-substituted sulfide.

In related systems, other rearrangement pathways have been identified. For example, during the synthesis of benzothiophene dioxides, a rearrangement involving a 1,2-sulfur migration (S-migration) from a strained quaternary spirocyclic intermediate has been proposed. Such skeletal rearrangements offer pathways to alternative heterocyclic structures. Acid-catalyzed reactions of dimethyl sulfoxide (DMSO) with aromatic compounds can also lead to methylthiomethylation products, showcasing the reactivity of the protonated sulfoxide group. kyoto-u.ac.jp These examples suggest that under appropriate conditions, 1,3-dihydro-2-benzothiophene 2-oxide could undergo similar sigmatropic or acid-catalyzed rearrangements.

Derivatization and Functionalization Strategies

Cross-Coupling Reactions Utilizing Sulfoxide (B87167) Directing Groups

The sulfoxide functional group has emerged as a powerful directing group in modern organic synthesis, capable of facilitating regioselective C-H activation and subsequent cross-coupling reactions. researchgate.netresearchgate.netnih.govbohrium.com This reactivity stems from the ability of the sulfoxide oxygen to coordinate with a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby lowering the activation energy for its cleavage. nih.govbohrium.com This directed metalation opens up avenues for a range of coupling reactions that would otherwise be challenging to achieve with high selectivity.

In a departure from traditional transition-metal-catalyzed methods, metal-free cross-coupling strategies have been developed that leverage the intrinsic reactivity of the sulfoxide group. A prominent example involves the "interrupted Pummerer reaction," which facilitates the formal C-H/C-H coupling of benzothiophene (B83047) S-oxides with phenols to generate C4-arylated products. manchester.ac.uk This process operates without a metal catalyst and simply requires an electron-withdrawing group at the C3 position of the benzothiophene.

The proposed mechanism for this transformation begins with the activation of the sulfoxide with an electrophile, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a reactive sulfoxonium salt. This intermediate is then trapped by a nucleophile, like a phenol, in an interrupted Pummerer process to yield an aryloxysulfonium salt. Computational studies suggest that this is followed by the heterolytic cleavage of the aryloxysulfur species to give a π-complex of the corresponding benzothiophene and a phenoxonium cation. The subsequent addition of the phenoxonium cation to the benzothiophene ring is favored at the C4 position. This metal-free approach is compatible with sensitive functionalities, including halides and formyl groups, which may not tolerate traditional metal catalysts.

Table 1: Scope of Metal-Free Arylation of Benzothiophene S-oxides with Phenols

| Entry | Benzothiophene S-oxide | Phenol | Product | Yield (%) |

| 1 | 3-Keto-2-methyl | 2-Bromophenol | 4-(2-Bromophenoxy)-... | 77 |

| 2 | 3-Formyl-2-methyl | 2-Chlorophenol | 4-(2-Chlorophenoxy)-... | 65 |

| 3 | 3-Ester-2-phenyl | 3-Nitrophenol | 4-(3-Nitrophenoxy)-... | 70 |

| 4 | 3-Keto-2-allyl | 4-Fluorophenol | 4-(4-Fluorophenoxy)-... | 55 |

The sulfoxide group can serve as an effective directing group in palladium-catalyzed Heck and Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds at positions ortho to the sulfoxide. researchgate.netbohrium.comnih.gov In these analogous reactions, the sulfoxide's oxygen atom is believed to coordinate to the palladium center, facilitating a cyclometalation step that selectively activates a nearby C-H bond.

In a Heck-type reaction , this C-H activation would lead to the formation of a palladacycle intermediate. Subsequent reaction with an alkene (the Heck coupling partner) and β-hydride elimination would yield the ortho-alkenylated product, regenerating the palladium catalyst to complete the catalytic cycle. wikipedia.orgorganic-chemistry.orgscispace.com

For a Suzuki-Miyaura-type coupling , after the initial sulfoxide-directed C-H activation to form the palladacycle, a transmetalation step with an organoboron reagent (e.g., a boronic acid) would occur. acs.orgfigshare.comyonedalabs.com This step transfers the organic group from the boron to the palladium center. The final step is a reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst. acs.orgfigshare.com The use of diphenyl sulfoxides as electrophilic coupling partners in Suzuki-Miyaura reactions via C-S bond cleavage has also been successfully developed. acs.orgfigshare.com

Table 2: Examples of Sulfoxide-Directed Heck and Suzuki Coupling Analogues

| Coupling Type | Sulfoxide Substrate | Coupling Partner | Catalyst System | Product |

| Heck Analogue | Aryl 2-pyridyl sulfoxide | Styrene | Pd(OAc)₂ | ortho-Styryl aryl sulfide (B99878) |

| Suzuki Analogue | Di-tert-butyl sulfoxide | Phenylboronic acid | Pd(OAc)₂ / XPhos | ortho-Phenylated product |

| Suzuki Analogue | Diphenyl sulfoxide | 4-Tolylboronic acid | Pd(NHC) | 4-Methylbiphenyl |

Analogous to the Heck and Suzuki reactions, the sulfoxide group can direct palladium-catalyzed Sonogashira couplings. libretexts.orgorganic-chemistry.orgwordpress.com This reaction introduces an alkynyl moiety at the ortho position of the sulfoxide-bearing ring. The catalytic cycle is thought to begin with the coordination of the sulfoxide to the palladium catalyst, followed by C-H activation to form a palladacycle.

The key subsequent step in the Sonogashira coupling is the reaction with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. wikipedia.orgrsc.org The copper acetylide, formed in situ, undergoes transmetalation with the palladium intermediate. The final reductive elimination step then forges the C(sp²)-C(sp) bond, yielding the ortho-alkynylated product. wikipedia.org Copper-free Sonogashira protocols have also been developed, which may be advantageous for certain substrates. organic-chemistry.org

The directing-group ability of the sulfoxide can also be applied to Stille coupling reactions to form new carbon-carbon bonds. In a manner similar to the other palladium-catalyzed couplings, the reaction would be initiated by sulfoxide-directed C-H activation to generate a palladacycle intermediate.

The crucial transmetalation step in the Stille reaction involves an organostannane reagent (e.g., R-SnBu₃). harvard.eduwikipedia.org The organic group (R) is transferred from the tin atom to the palladium center. Subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups.

Nucleophilic Displacement Reactions

The sulfoxide group can activate adjacent positions for nucleophilic attack. While direct nucleophilic substitution on the sulfur atom of a cyclic sulfoxide can be complex, the presence of a suitable leaving group on the carbon framework of 1,3-dihydro-2-benzothiophene 2-oxide would render those positions susceptible to nucleophilic displacement. For instance, an α-halogenated derivative could undergo Sₙ2-type reactions. rsc.org

The mechanism of nucleophilic substitution at sulfur in sulfinyl derivatives often proceeds through an addition-elimination pathway, forming a tetracoordinate sulfur intermediate. researchgate.net Furthermore, studies on cyclic thiosulfinates have shown that their nucleophilic substitution reactions are promoted by ring strain. rsc.org The reactivity of the 1,3-dihydro-2-benzothiophene 2-oxide system in such reactions would be influenced by the stability of any intermediates and the nature of both the nucleophile and any leaving groups present on the heterocyclic ring. The sulfur center in sulfoxides like DMSO is nucleophilic toward soft electrophiles, while the oxygen is nucleophilic toward hard electrophiles. wikipedia.org

Introduction of Alkynyl and Aryl Moieties

Beyond the cross-coupling reactions mentioned above, other strategies exist for the direct introduction of synthetically valuable alkynyl and aryl groups to the 1,3-dihydro-2-benzothiophene 2-oxide scaffold.

The introduction of aryl groups can be achieved through metal-free methods, as detailed in the section on metal-free cross-couplings (4.1.1), which utilize an interrupted Pummerer reaction with phenols. manchester.ac.uk Additionally, a synthetic protocol for preparing 5-(aryl)dibenzothiophenium salts from dibenzothiophene (B1670422) S-oxide and simple arenes has been reported, which proceeds via a proposed electrophilic aromatic substitution mechanism for electron-neutral or moderately rich arenes. nih.gov These methods highlight the versatility of the sulfoxide group in mediating C-C bond formation without the need for transition metals.

For the introduction of alkynyl moieties , aryne chemistry offers a powerful, one-step approach to substituted benzothiophenes from alkynyl sulfides. researchgate.netnih.gov While not a direct functionalization of the pre-formed dihydrobenzothiophene S-oxide, this method provides a convergent route to complex benzothiophenes that could subsequently be oxidized to the corresponding sulfoxides. More direct methods could involve the reaction of a metalated form of 1,3-dihydro-2-benzothiophene 2-oxide with an appropriate alkynylating agent. The synthesis of various alkynyl sulfoxides has been achieved under transition-metal-free conditions from sulfenates and ethynylbenziodoxolone (EBX) reagents. mdpi.com

Table 3: Strategies for the Introduction of Alkynyl and Aryl Moieties

| Moiety | Method | Key Reagents | Comments |

| Aryl | Metal-Free C-H/C-H Coupling | Phenols, TFAA | Proceeds via an interrupted Pummerer reaction. |

| Aryl | Electrophilic Aromatic Substitution | Arenes, Tf₂O | Forms aryldibenzothiophenium salts from the corresponding S-oxide. |

| Alkynyl | Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | One-step synthesis of benzothiophenes, which can be oxidized. |

| Alkynyl | Reaction with EBX reagents | Sulfenates, Ethynylbenziodoxolones | Transition-metal-free synthesis of alkynyl sulfoxides. |

Conjugation with Other Heterocyclic Systems

The strategic conjugation of the 1,3-dihydro-2-benzothiophene 2-oxide core with other heterocyclic systems is a key method for creating complex molecules with potentially novel properties. These strategies primarily involve either the formation of fused polycyclic systems through cycloaddition reactions or the direct linkage of the benzothiophene moiety to another heterocyclic ring via condensation or coupling reactions.

Formation of Fused Polycyclic Systems

One of the most effective methods for creating fused ring systems from this scaffold involves its conversion into a reactive intermediate. 1,3-Dihydro-2-benzothiophene 2-oxide can serve as a stable precursor to the highly reactive o-quinodimethane analogue, benzo[c]thiophene (B1209120). This transformation is typically achieved through dehydration, which can be accomplished by treatment with acetic anhydride or by passing it over aluminum oxide at elevated temperatures. researchgate.net

The in-situ generated benzo[c]thiophene is a potent diene that readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles. chempedia.info When a heterocyclic compound is used as the dienophile, this reaction provides a direct route to complex, fused heterocyclic architectures. For instance, the reaction with N-arylmaleimides, which are heterocyclic dienophiles, can be used to construct polycyclic systems containing both the benzothiophene and isoindoline (B1297411) skeletons. nih.gov Similarly, benzothiophene derivatives can be designed to react as dienes with alkynes, leading to the formation of dibenzothiophenes after extrusion of a stable molecule like carbon dioxide. rsc.org

| Diene Precursor/Diene | Heterocyclic Dienophile/Partner | Conditions | Resulting Fused System |

| 1,3-Dihydrobenzo[c]thiophene (B1295318) 2-oxide | N-Phenylmaleimide | 1. Acetic Anhydride (dehydration)2. Heat (Diels-Alder) | N-Phenyl-adduct of benzo[c]thiophene |

| Benzothieno[3,2-c]pyran-3-one | Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Heat | Dibenzothiophene derivative (after CO₂ loss) rsc.org |

Direct Linkage to Other Heterocycles

An alternative to ring fusion is the direct covalent attachment of the benzothiophene scaffold to another heterocyclic system. This is typically achieved by first introducing a reactive functional group onto the benzothiophene ring, which can then undergo condensation or cross-coupling reactions.

A versatile precursor for these reactions is a benzothiophene derivative containing a carbohydrazide (B1668358) group. This functional group can react with various reagents to form different heterocyclic rings. For example, reaction with β-diketones like acetylacetone (B45752) leads to the formation of a pyrazole (B372694) ring, while reaction with chloroacetic acid can yield an oxadiazinone ring. researchgate.net This approach allows for the construction of a diverse library of benzothiophene-heterocycle conjugates from a common intermediate.

Furthermore, cyclocondensation reactions provide another powerful route. The reaction of functionalized benzothiophenes, such as those containing aldehyde groups, with appropriately substituted anilines or phenylenediamines can lead to the formation of benzothiophene-substituted benzimidazoles and benzothiazoles. researchgate.net A well-established method for forming fused pyridine (B92270) rings is the Friedländer annulation, where a 3-amino-2-formylbenzothiophene derivative can react with ketones or 1,3-diones to produce benzothieno[3,2-b]pyridine and related quinolinone systems. nih.gov

| Benzothiophene Precursor | Heterocyclic Reagent/Partner | Reaction Type | Resulting Conjugated System |

| 3-Chloro-1-benzothiophene-2-carbohydrazide | Acetylacetone | Condensation/Cyclization | (3-Chloro-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone researchgate.net |

| 3-Chloro-1-benzothiophene-2-carbohydrazide | 2-Methyl-4H-3,1-benzoxazin-4-one | Condensation | N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide derivative researchgate.net |

| 3-Amino-2-formyl benzothiophene | Ketones / 1,3-Diones | Friedländer Annulation | Benzothieno[3,2-b]pyridine / Benzothiopheno[3,2-b]quinolin-1-one nih.gov |

| Benzothiophene-2-carbaldehyde | Amidino-substituted 1,2-phenylenediamines | Cyclocondensation | Benzothiophene-substituted benzimidazole (B57391) researchgate.net |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. By approximating the electron density, DFT can calculate a molecule's geometry, energy, and other properties. For 1,3-Dihydro-2-benzothiophene 2-oxide, DFT calculations would be the primary method to investigate the topics outlined below.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For 1,3-Dihydro-2-benzothiophene 2-oxide, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack. Studies on related benzothiophene (B83047) derivatives show that the presence and oxidation state of the sulfur atom significantly influence the energies and compositions of these frontier orbitals. semanticscholar.org However, specific calculations detailing the HOMO-LUMO energies and their compositions for 1,3-Dihydro-2-benzothiophene 2-oxide are not available in the current literature.

The formation of a carbanion adjacent to the sulfinyl group (S=O) is a key aspect of the chemistry of sulfoxides. The stability of such a carbanion is significantly influenced by the ability of the sulfinyl group to delocalize the negative charge. This stabilization can occur through several mechanisms, including inductive effects, polarizability, and hyperconjugation.

Theoretical studies on the carbanion of 1,3-Dihydro-2-benzothiophene 2-oxide, formed by deprotonation of a methylene (B1212753) carbon, would be necessary to quantify the extent of charge delocalization and determine the preferred geometry of the resulting anion. While the principles of carbanion stabilization by sulfur are well-established, specific DFT calculations modeling this effect in 1,3-Dihydro-2-benzothiophene 2-oxide have not been reported.

DFT calculations are instrumental in elucidating reaction mechanisms and predicting selectivity (e.g., regioselectivity and stereoselectivity). By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated, providing insight into the kinetic favorability of different reaction pathways. For 1,3-Dihydro-2-benzothiophene 2-oxide, this could be applied to understand its behavior in reactions such as cycloadditions or nucleophilic additions. Currently, there are no published DFT studies that rationalize the reaction selectivity and mechanisms specifically for this compound.

Aromaticity and Diene Character Assessment

The fusion of a benzene (B151609) ring to the dihydrothiophene oxide ring influences the electronic structure of the entire molecule. The concept of aromaticity, typically associated with the benzene ring, can be assessed using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. These calculations would quantify the aromatic character of the six-membered ring and determine any electronic communication with the five-membered ring.

Furthermore, the dihydrothiophene oxide moiety can potentially act as a diene in cycloaddition reactions. Theoretical assessments could evaluate its diene character by analyzing bond lengths and orbital shapes. Specific studies assessing the aromaticity and diene character for 1,3-Dihydro-2-benzothiophene 2-oxide have not been found in the scientific literature. Research on thiophene-oxide suggests its aromaticity is borderline, but these findings cannot be directly extrapolated to the dihydro-benzo fused system. researchgate.net

Spectroscopic Data Interpretation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict and help interpret experimental spectroscopic data. DFT calculations can provide theoretical values for NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies corresponding to IR and Raman spectra. scirp.orgnih.gov

For 1,3-Dihydro-2-benzothiophene 2-oxide, such calculations would be invaluable for assigning experimental spectra and understanding how the molecular structure relates to its spectroscopic signatures. For instance, the calculated vibrational modes would help assign specific peaks in an IR spectrum to the stretching and bending of particular bonds, like the S=O bond. Similarly, calculated NMR shifts would aid in the structural elucidation of the molecule and its derivatives. mdpi.com Despite the utility of these methods, published computational studies providing predicted spectroscopic data for 1,3-Dihydro-2-benzothiophene 2-oxide are not available.

Applications in Materials Science and Organic Synthesis

Role as Synthetic Intermediates

1,3-Dihydro-2-benzothiophene 2-oxide and its derivatives are valuable intermediates in organic synthesis. The sulfoxide (B87167) can be chemically transformed to yield other important compounds. For instance, 1,3-Dihydro-2-benzothiophene 2-oxide can be dehydrated using acetic anhydride (B1165640) or aluminum oxide to produce benzo[c]thiophene (B1209120), a key heterocyclic compound. researchgate.net The broader class of hydrobenzo[c]thiophenes are frequently employed as precursors for creating various benzo[c]thiophene derivatives. researchgate.net

The fully oxidized version, 1,3-Dihydro-2-benzothiophene 2,2-dioxide, also serves as a versatile synthetic intermediate. It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and iodination, primarily at the 5-position of the benzene (B151609) ring. researchgate.net The presence of substituents on the ring can further direct the position of these chemical modifications, allowing for the synthesis of a diverse range of specifically functionalized molecules. researchgate.net

Components in Optoelectronic Materials

While 1,3-Dihydro-2-benzothiophene 2-oxide itself is not typically a primary component in final optoelectronic devices, the chemical principles of its oxidized form (the sulfone) are critical to the field. The oxidation of the sulfur atom in thiophene-based aromatic systems dramatically alters their electronic properties, a strategy widely used to design advanced organic semiconductors. mdpi.com This transformation converts the electron-donating thiophene (B33073) group into an electron-accepting sulfonyl group. mdpi.com This ability to modulate electronic structure is fundamental to creating materials for various optoelectronic applications. mdpi.commdpi.com

Larger, conjugated molecules that incorporate the benzothiophene (B83047) S,S-dioxide core are of significant interest. Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), for example, are extensively studied for their high charge carrier mobility and stability, making them promising for applications in organic electronics. mdpi.com The strategic oxidation of sulfur atoms in these BTBT derivatives allows for precise tuning of their optical and electronic properties. mdpi.com

Table 1: Impact of Sulfur Oxidation on Optoelectronic Properties of BTBT Derivatives mdpi.com

| Compound | Feature | Effect of Oxidation |

| 2,7-diBr-BTBT | Parent Compound | Baseline properties. |

| 2,7-diBr-BTBTDO (Dioxide) | Oxidized Form | Red-shifted absorption and emission spectra. |

| 2,7-diBr-BTBTTO (Tetraoxide) | Fully Oxidized Form | Further red-shifted spectra, enhanced thermal stability, and significantly increased fluorescence quantum yield (>99%). |

The sulfone group, characteristic of the oxidized benzothiophene core, plays a significant role in the development of fluorescent materials. Oxidation of sulfur in thiophene-based systems can enhance emission properties. mdpi.com For example, oxidized derivatives of 2,7-dibromo BTBT exhibit impressive fluorescence quantum yields that can exceed 99%. mdpi.com This makes them highly efficient light emitters.

Dibenzothiophene (B1670422) 5,5-dioxide (DBTOO) derivatives have been identified as effective fluorescent dyes with good quantum yields and a visible blue emission. nih.gov Similarly, other thiophene-containing dyes have been developed that emit light in the near-infrared (NIR) region, which is valuable for biological imaging. nih.gov The introduction of sulfoxide and sulfone groups into certain D–π–A (donor-pi-acceptor) compounds can improve charge separation in the excited state, leading to enhanced fluorescence. researchgate.net

The principle of using oxidized sulfur to create electron-accepting moieties is directly applicable to materials for OLEDs and OFETs. Oligothiophene S,S-dioxides are recognized as excellent candidates for use in light-emitting diodes. mdpi.com The conversion of the sulfur atom to a sulfonyl group can transform a material into a bipolar or n-type semiconductor, which is essential for designing efficient electronic devices. mdpi.com

Derivatives of the benzothiophene family are widely used in OFETs. mdpi.commdpi.com For instance, new organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and used in solution-processable OFETs, demonstrating p-channel behavior with good hole mobility and high current on/off ratios. mdpi.com Fusing benzothiophene with other aromatic systems, such as acridine, has led to the development of novel materials for high-performance thermally activated delayed fluorescent (TADF) OLEDs. rsc.org

The benzothiophene architecture is also integral to materials designed for organic photovoltaics (solar cells). Donor-acceptor copolymers incorporating a benzodithiophene (BDT) donor unit have been synthesized for use in polymer solar cells. The specific chemical structure of these polymers allows for the tuning of their thermal, optical, and electrochemical properties to optimize device performance.

Precursors for o-Quinodimethanes

The thermal extrusion of sulfur dioxide from 1,3-dihydrobenzo[c]thiophene (B1295318) 2,2-dioxides is a well-established method for generating highly reactive intermediates known as o-quinodimethanes (o-QDMs). mdpi.comresearchgate.net These intermediates are exceptionally useful in organic synthesis, particularly in Diels-Alder reactions, because they rapidly react with other molecules (dienophiles) to construct complex polycyclic structures. mdpi.com The generation of o-quinodimethanes must be done in situ (within the reaction mixture) due to their high reactivity and thermal instability. mdpi.com This transformation provides an efficient pathway to building benzo-fused ring systems found in many natural products and pharmaceuticals.

Photochemically Activated Sulfur Dioxide Generators

Certain 1,3-dihydrobenzo[c]thiophene 2,2-dioxides, also known as benzosulfones, have been specifically designed as photochemically activated sulfur dioxide (SO₂) generators. researchgate.net While stable in a buffer solution, these compounds undergo photolysis upon irradiation with UV light, releasing gaseous SO₂. researchgate.net The efficiency of this SO₂ generation is dependent on the chemical substituents on the benzosulfone structure, with electron-donating groups enhancing the yield of sulfur dioxide released. researchgate.net This property allows for the controlled, localized release of SO₂, which has potential applications where precise delivery of the gas is required. researchgate.net

Q & A

Basic: What are the common synthetic routes for 1,3-Dihydro-2-benzothiophene 2-oxide?

Methodological Answer:

The synthesis typically involves cyclization or functionalization of benzothiophene precursors. Key approaches include:

- Cyclic Sulfamidate Reactivity : Cyclic sulfamidates (e.g., 1,2,3-oxathiazole 2-oxides) serve as synthetic equivalents for introducing sulfoxide groups. These react with amino alcohols or diols under controlled conditions to form benzothiophene derivatives .

- Anhydride Coupling : Intermediate thiophene derivatives can be functionalized via reflux with anhydrides (e.g., succinic or phthalic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC .

- Halogenation : Bromination using Br₂ with bases like Et₃N or K₂CO₃ achieves regioselective substitution on the benzothiophene core .

Basic: How is the purity and structure of this compound verified in laboratory settings?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Solvent-dependent shifts (e.g., acetone vs. CDCl₃) help confirm structural integrity. For example, dimethylfurazan 2-oxide shows solvent-dependent tautomerism with distinct NMR resonances .

- IR Spectroscopy : Peaks for C=O (1700–1750 cm⁻¹), C-O (1200–1250 cm⁻¹), and NH stretches (3300–3500 cm⁻¹) validate functional groups .

- Chromatography : Reverse-phase HPLC with methanol-water gradients ensures purity (>95%) .

Advanced: How to optimize bromination reactions for derivatives of this compound?

Methodological Answer:

Bromination efficiency depends on reaction conditions and catalysts:

| Condition | Catalyst/Base | Yield of Brominated Product | Reference |

|---|---|---|---|

| Br₂ in CHCl₃ | Et₃N | 65–75% | |

| Br₂ in CH₂Cl₂ | K₂CO₃ | 70–80% | |

| NBS in CH₂Cl₂ | None | 67% |

- Key Insight : Et₃N facilitates faster reaction times but may reduce selectivity compared to K₂CO₃, which minimizes side products .

Advanced: How to address contradictions in mutagenicity assessments of benzothiophene oxides?

Methodological Answer:

While aromatic N-oxides (structurally analogous to benzothiophene oxides) are not inherently mutagenic, conflicting data may arise from:

- Coexisting Alerts : Nitro or halogen substituents (e.g., in brominated derivatives) may introduce mutagenic potential. Always screen for secondary structural alerts .

- Mechanistic Studies : Use Ames tests with TA98/TA100 strains to differentiate direct DNA reactivity vs. metabolic activation. Non-mutagenic benzothiophene oxides lack plausible intercalation or alkylation mechanisms .

Advanced: What are the solvent effects on the NMR spectral data of this compound?

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly influence chemical shifts:

- Acetone : Induces tautomerism in dimethylfurazan 2-oxide, splitting ¹⁵N NMR signals by ~12 ppm due to slow exchange .

- CDCl₃ : Stabilizes planar conformations, simplifying splitting patterns.

- DMSO-d₆ : Broadens NH or OH signals due to hydrogen bonding. Always report solvent conditions to ensure reproducibility .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Health Hazards : Classified as Health Hazard Level 2 (OSHA HCS). Symptoms (e.g., respiratory irritation) may manifest post-exposure; monitor for 48 hours .

- First Aid :

- Inhalation : Immediate fresh air supply and medical consultation.

- Skin Contact : Wash with soap/water; use PPE (gloves, lab coat) to prevent absorption .

Advanced: How does the sulfoxide group influence the compound's reactivity in organic synthesis?

Methodological Answer:

The sulfoxide moiety (S=O) enhances electrophilicity and stabilizes transition states:

- Nucleophilic Substitution : The sulfoxide directs attack to adjacent carbons, enabling regioselective functionalization (e.g., bromination at C-6 in triazine oxides) .

- Redox Activity : Reducible to thioether (S-C) under H₂/Pd-C, offering a route to diverse derivatives .

Advanced: What strategies are effective in synthesizing tetrahydrobenzothiophene derivatives from this oxide?

Methodological Answer:

- Anhydride Ring-Opening : React 1,3-Dihydro-2-benzothiophene 2-oxide with cyclic anhydrides (e.g., tetrahydrophthalic anhydride) in refluxing CH₂Cl₂. Purify via HPLC (methanol-water gradient) to isolate products like methyl 2-acylamino derivatives .

- Catalytic Asymmetric Reduction : Use chiral catalysts (e.g., BINAP-Ru) to reduce sulfoxide to thioether with >90% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.